2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a thioether linkage, and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization. The thioether linkage is introduced by reacting the benzimidazole with an appropriate alkylating agent.
The hydrazide group is then introduced through the reaction of the thioether-substituted benzimidazole with hydrazine hydrate. Finally, the compound is completed by reacting the hydrazide with 5-methyl-2-thiophenecarboxaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazoles
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The thioether and hydrazide groups can form covalent bonds with proteins, inhibiting their function. These interactions can lead to the compound’s antimicrobial, anticancer, and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)acetohydrazide
- 2-(1H-benzimidazol-2-ylthio)nicotinonitrile
Uniqueness
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole ring, thioether linkage, and hydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N4OS2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-6-7-11(22-10)8-16-19-14(20)9-21-15-17-12-4-2-3-5-13(12)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
XZZIPFXROWYDAJ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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